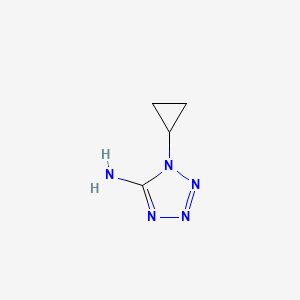![molecular formula C7H9ClN4 B3005779 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride CAS No. 2105139-83-9](/img/structure/B3005779.png)
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazolopyridine derivatives, including variations of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile, have shown effectiveness as corrosion inhibitors. For instance, their use in protecting mild steel in hydrochloric acid environments has been studied, demonstrating their potential as mixed-type corrosion inhibitors (Dandia et al., 2013; Sudheer & Quraishi, 2015).
Microwave-Induced Synthesis
Microwave irradiation has been utilized to synthesize trans isomers of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile. This method offers high selectivity and yield, demonstrating an efficient approach to producing these compounds (Rahmati & Kouzehrash, 2011).
Optoelectronic Applications
Pyrazolopyridine derivatives have been explored for their optoelectronic properties. Studies reveal their potential in fabricating devices like thin-film transistors and sensors, indicating their usefulness in electronic and photovoltaic applications (El-Menyawy et al., 2019; Zedan et al., 2020).
Chemical Synthesis
The compound is a key intermediate in various chemical synthesis processes. It is used in the creation of a wide range of heterocyclic compounds, demonstrating its versatility in organic chemistry (Rahmati, 2010; El-Reedy et al., 1989).
Antitumor Activity
Some derivatives of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile have been investigated for their antitumor properties. These studies highlight the potential of these compounds in medical research and drug development (Abdel‐Latif et al., 2016; El-Borai et al., 2012).
Structural Analysis
X-ray crystallography and other structural analysis techniques have been employed to study the molecular structure of this compound and its derivatives. These studies provide insights into the compound's physical properties and potential applications in various fields (Ganapathy et al., 2015; Gubaidullin et al., 2014).
Biological Activity
The compound and its derivatives have been explored for their biological activities, including antibacterial, antifungal, and cytotoxic effects. This research is important for discovering new drugs and understanding the compound's interaction with biological systems (Yassin, 2009; Ismail et al., 2007).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-7-5-4-9-2-1-6(5)10-11-7;/h9H,1-2,4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMSGYCTRBKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)


![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)



![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

